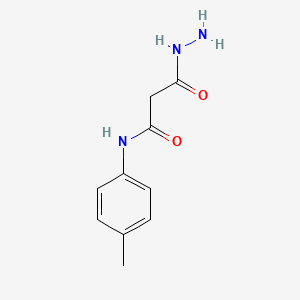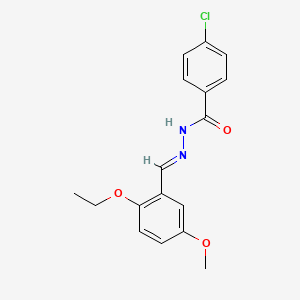
4-chloro-N'-(2-ethoxy-5-methoxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-Chloro-N'-(2-ethoxy-5-methoxybenzylidene)benzohydrazide often involves condensation reactions. For example, similar compounds were synthesized by condensation of aldehydes with benzohydrazide (Lei et al., 2011). This method typically results in hydrazone compounds.
Molecular Structure Analysis
The molecular structure of related hydrazone compounds has been determined using X-ray crystallography. These structures often reveal interesting features like dihedral angles between benzene rings and hydrogen bonding patterns (Lei et al., 2011).
Chemical Reactions and Properties
Hydrazone compounds, similar to this compound, participate in various chemical reactions, typically involving their hydrazone functional group. These reactions can lead to the formation of different molecular structures and complexes (Chow & Lo, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and stability, are often determined through X-ray crystallography and physico-chemical methods. These analyses provide insights into the compound's stability and structural characteristics (Lei et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding patterns, are closely related to the molecular structure. Studies often focus on the hydrogen bonding and π-π interactions which play a significant role in stabilizing these compounds' structures (Zhu, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The compound 4-chloro-N'-(2-ethoxy-5-methoxybenzylidene)benzohydrazide, part of a broader class of compounds known as hydrazones, has been a subject of interest due to its structural and potential biological properties. Research has demonstrated various methods of synthesis and characterization, providing insights into its molecular structure. For instance, a related compound, 4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate, was synthesized through the condensation of 4-methoxybenzaldehyde with 4-chlorobenzohydrazide, revealing significant details about its molecular arrangement, including the dihedral angle between the two benzene rings and hydrogen bonding patterns that contribute to its stability (Haiji Huang & Hong-Yuan Wu, 2010). This foundational understanding aids in exploring the compound's applications in scientific research.
Antimicrobial Activity
The antimicrobial properties of hydrazone compounds, including those related to this compound, have been a focus of several studies. For example, new 1,3,4-oxadiazole derivatives bearing a 5-chloro-2-methoxybenzohydrazide moiety have shown significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Basavapatna N. Prasanna Kumar et al., 2013).
Crystal Structure and Molecular Interaction Studies
Detailed crystallographic studies have provided insight into the molecular interactions and stability of hydrazone compounds. For instance, the crystal structures of aroylhydrazones derived from 5-methoxysalicylaldehyde, closely related to the compound of interest, have been determined, revealing their stabilization by N-H...O and O-H...O hydrogen bonds as well as π...π interactions (Q. Zong & J. Y. Wu, 2013). These findings are crucial for understanding the chemical behavior and potential applications of these compounds.
Potential Bioactive Applications
Research into Schiff base compounds, including those derived from benzohydrazide, suggests they possess a range of biological activities. Notably, studies have shown these compounds to exhibit antibacterial, antifungal, antioxidant, and cytotoxic properties, as well as interaction with DNA, indicating their potential as bioactive molecules in medical and pharmaceutical research (M. Sirajuddin et al., 2013).
Eigenschaften
IUPAC Name |
4-chloro-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-23-16-9-8-15(22-2)10-13(16)11-19-20-17(21)12-4-6-14(18)7-5-12/h4-11H,3H2,1-2H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMPXXCXUMIZNY-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)
![4-chloro-N-[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B5604128.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)
![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)

![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5604153.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)
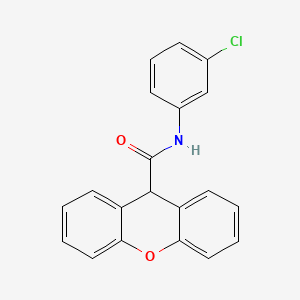
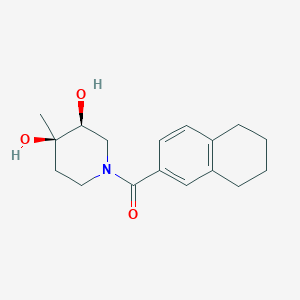
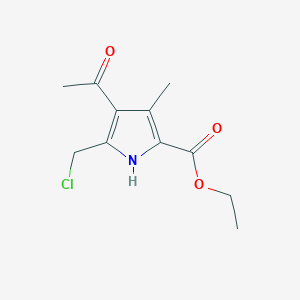
![4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5604223.png)
